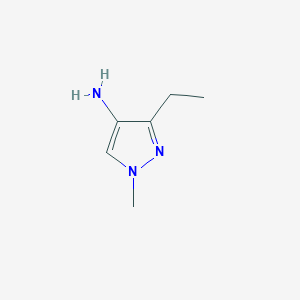

3-ethyl-1-methyl-1H-pyrazol-4-amine

Description

Broader Significance of the Pyrazole (B372694) Heterocycle in Chemical and Biological Sciences

The pyrazole heterocycle, a five-membered ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its structural versatility and ability to participate in various chemical interactions have led to its incorporation into a wide array of functional molecules. Pyrazole derivatives are recognized as important raw materials and intermediates for a range of products, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

In the field of agriculture, pyrazole-containing compounds are prominent. A notable class includes the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org Carboxamide derivatives of pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are key intermediates for at least seven different commercial fungicides that are effective against major crop diseases like septoria leaf blotch. wikipedia.org

The pharmaceutical applications of pyrazoles are extensive and diverse. Research has demonstrated their potential in developing agents with antitumor and antimicrobial properties. ekb.egresearchgate.netnih.gov The synthesis of novel pyrazole derivatives is an active area of research aimed at discovering new therapeutic agents. ekb.egmdpi.com Furthermore, in the realm of materials science, highly conjugated pyrazole derivatives have been investigated for their potential use as hole-transporting materials in photoelectric devices like solar cells. mdpi.com

Specific Research Focus on 3-Ethyl-1-methyl-1H-pyrazol-4-amine and its Isomers

While the broader pyrazole class is widely studied, research focusing specifically on this compound often situates it as a valuable chemical intermediate. Its presence in patent literature suggests a role in the synthesis of more complex, proprietary molecules. nih.gov The specific arrangement of its functional groups is critical, and even slight variations, creating different isomers, can lead to compounds with distinct properties and research interests.

The study of its isomers reveals the diverse applications of the substituted pyrazole scaffold:

Agrochemical Intermediates : The isomer 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a well-established precursor to a successful class of SDHI fungicides, highlighting the industrial importance of this structural motif. wikipedia.org

Antimicrobial Research : The zwitterionic isomer, 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, has been synthesized and its crystal structure analyzed as part of research into new antimicrobial compounds. researchgate.netnih.gov

Synthetic Chemistry : Patents describe the preparation of related isomers like 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, indicating their utility as building blocks in larger synthetic pathways. google.com

The position of the amine and alkyl groups on the pyrazole ring dictates the molecule's reactivity and final application. This structural sensitivity is a key driver of research into the synthesis and properties of specific isomers.

Research Context of this compound Isomers and Related Derivatives

| Compound Name | Research Area/Application | Source |

|---|---|---|

| 3-ethyl-1-methyl-1H-pyrazol-5-amine | Chemical synthesis intermediate | uni.lu |

| 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride | Chemical synthesis intermediate | sigmaaldrich.com |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Intermediate for SDHI fungicides | wikipedia.org |

| 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate | Antimicrobial research, crystal structure analysis | researchgate.netnih.gov |

| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Patented synthetic intermediate | google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKABDLDJXDRWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine and Its Derivatives

Direct Synthesis Strategies for the 3-Ethyl-1-methyl-1H-pyrazol-4-amine Core

The direct synthesis of this compound involves a systematic construction of the molecule, beginning with the formation of the pyrazole (B372694) ring, followed by the introduction of the specific ethyl, methyl, and amino groups at the desired positions.

Formation of the Pyrazole Ring System

The foundational step in synthesizing this compound is the creation of the pyrazole ring. A common and versatile method for this is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chim.ityoutube.com In the context of this compound, this would typically start with a β-ketonitrile, which reacts with a hydrazine to form the pyrazole ring. beilstein-journals.org The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

Another approach involves the cycloaddition of nitrile imines, generated in situ, with an appropriate enolate. For instance, the reaction of a nitrile imine with the enolic form of a β-ketoester can lead to the formation of a substituted pyrazole. researchgate.net

Strategic Introduction and Functionalization of the Ethyl and Methyl Groups

The ethyl group at the 3-position and the methyl group at the 1-position are crucial for the identity of the target molecule. The ethyl group is typically introduced by starting with a precursor that already contains this functionality. For example, a β-ketoester or β-ketonitrile bearing an ethyl group at the appropriate carbon would be selected as a starting material.

The N-methylation to introduce the methyl group at the 1-position is a critical step that dictates the final regiochemistry. When using a monosubstituted hydrazine, such as methylhydrazine, in the initial ring formation step, the regioselectivity of the cyclization determines the position of the methyl group. chim.it The reaction conditions, including the solvent and the presence of a base, can influence which nitrogen atom of the pyrazole ring becomes methylated. google.com Alternatively, N-alkylation of a pre-formed pyrazole ring can be achieved using an alkylating agent like methyl iodide. nih.gov

Regioselective Introduction of the 4-Amino Moiety

The introduction of the amino group at the 4-position of the pyrazole ring requires careful regiocontrol. One established method involves the reduction of a 4-nitro-1H-pyrazole derivative. google.com The nitration of the pyrazole ring typically occurs at the 4-position, and subsequent reduction of the nitro group, often with a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source, yields the desired 4-aminopyrazole. google.com

Another strategy is the direct amination of the pyrazole ring. While challenging, recent advancements have shown promise in the C-H amination of arenes and heteroarenes, which could be applicable to pyrazole systems. acs.org These methods often employ specialized reagents and catalysts to achieve regioselective amination.

Advanced Synthetic Protocols and Efficiency Studies

Modern synthetic chemistry emphasizes not only the successful synthesis of target molecules but also the efficiency and environmental impact of the methods used.

One-Pot Reaction Sequences in Pyrazolamine Synthesis

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. researchgate.net The synthesis of substituted pyrazoles, including aminopyrazoles, has been a fertile ground for the development of one-pot methodologies. nih.govresearchgate.net These often involve multicomponent reactions where three or more starting materials are combined to form the complex product in a single operation. researchgate.netmdpi.com For instance, a one-pot synthesis could involve the condensation of a ketone, an aldehyde, and hydrazine, followed by an in-situ oxidation to yield the pyrazole. researchgate.net Microwave-assisted synthesis has also been effectively combined with one-pot approaches to accelerate reaction times and improve yields for pyrazole derivatives. mdpi.comnih.govmaynoothuniversity.ie

Solvent-Free Reaction Conditions and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govbenthamdirect.com In pyrazole synthesis, this has led to the exploration of solvent-free reaction conditions and the use of greener solvents like water. researchgate.netacs.org Reactions can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support, which minimizes the use of volatile organic solvents. researchgate.net Ultrasound and microwave irradiation are also considered green techniques as they can enhance reaction rates and reduce energy consumption. nih.gov The use of recyclable catalysts is another key aspect of green pyrazole synthesis. nih.gov

Table of Reaction Conditions for Pyrazole Synthesis

| Reaction Type | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Knorr Synthesis | β-Ketonitrile, Hydrazine | Ethanol | Reflux | Good |

| Nitration/Reduction | Pyrazole, Nitrating Agent, Reducing Agent | Acid, Alcohol | Varies | Moderate to Good |

| One-Pot Synthesis | Ketone, Aldehyde, Hydrazine | Methanol | Mild | Good to Excellent researchgate.net |

| Microwave-Assisted | Aminopyrazole, Isothiocyanate | THF, NaOH(aq) | Microwave, 100°C then 80°C | Excellent mdpi.com |

Catalytic Systems in the Synthesis of this compound

The synthesis of pyrazoles, including aminopyrazoles, can be accelerated and made more efficient through the use of various catalytic systems. Both acid and base catalysis are commonly employed to facilitate the key cyclocondensation step. For instance, the reaction between hydrazines and β-dicarbonyl compounds can be catalyzed by mineral acids or organic acids.

Recent advancements have seen the use of transition metal catalysts and even enzymatic catalysts to improve yield, selectivity, and environmental friendliness. For example, a homogenous catalytic system using FeCl₃/PVP in a green solvent mixture of water/PEG-400 has been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com Additionally, porcine pancreatic lipase (B570770) (PPL) has been utilized as a catalyst for the synthesis of N-substituted pyrazole derived α-aminophosphonates. nih.gov The choice of catalyst can significantly influence the reaction pathway and the final product distribution.

Industrial Production Methods and Scalability Considerations

The industrial production of pyrazole derivatives often relies on robust and scalable synthetic routes. A common strategy for producing compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related structure, involves a multi-step process starting from readily available materials like ethyl difluoroacetate. google.com This process includes a Claisen condensation, reaction with triethyl orthoformate, cyclization with methylhydrazine, and subsequent hydrolysis and acidification. google.com

For the large-scale synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a reproducible and scalable method has been developed, which could be adapted for related pyrazole compounds. researchgate.net Key considerations for industrial scalability include the cost and availability of starting materials, the efficiency and safety of each synthetic step, the ease of purification, and waste minimization. mdpi.com Flow chemistry is also emerging as a powerful tool for the safe and efficient production of pyrazoles, offering advantages in terms of heat and mass transfer, reaction control, and the ability to handle hazardous intermediates. mdpi.com

Derivatization and Functionalization Strategies of this compound

The presence of a reactive amino group and an aromatic pyrazole ring in this compound allows for a wide range of derivatization and functionalization reactions.

N-Alkylation and Acylation Reactions of the 4-Amino Group

The amino group at the C4 position of the pyrazole ring is a key site for functionalization.

N-Alkylation: The primary amino group can be alkylated through various methods. Reductive amination, involving the condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a common approach. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been successfully alkylated via a one-pot, two-step solvent-free condensation/reduction sequence with p-methoxybenzaldehyde. mdpi.com Another versatile method is the Mitsunobu reaction, which allows for the N-alkylation of pyrazoles with primary and secondary alcohols under mild conditions. researchgate.net Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed as an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org

N-Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated). These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The efficiency of N-acylation can be influenced by the solvent, reaction time, and the stoichiometry of the acylating agent. researchgate.net In some cases, catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine (DMAP) can be used to control the regioselectivity of acylation, particularly in molecules with multiple potential acylation sites. nih.govresearchgate.net

Table 1: Examples of N-Functionalization Reactions of Aminopyrazoles

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkylaminopyrazole |

| N-Alkylation | Alcohol, DEAD, PPh₃ (Mitsunobu Reaction) | N-Alkylaminopyrazole |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acylaminopyrazole |

This table is generated based on general reaction types and may not represent specific conditions for this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself is amenable to substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Substitution: The pyrazole ring is considered an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the C4 position. nih.govresearchgate.net The presence of an amino group at C4 in the title compound would strongly activate the ring towards electrophilic attack, though the directing effects would need to be considered.

Nucleophilic Substitution: Positions C3 and C5 of the pyrazole ring are generally deactivated towards electrophilic attack and are more susceptible to nucleophilic attack. nih.govresearchgate.netnih.gov Nucleophilic substitution on the pyrazole ring often requires the presence of a good leaving group, such as a halogen or a nitro group. For example, N-nitropyrazoles can undergo nucleophilic substitution reactions. acs.org

Table 2: Regioselectivity of Substitution on the Pyrazole Ring

| Position | Typical Reaction | Rationale |

|---|---|---|

| C4 | Electrophilic Substitution | Electron-rich position |

| C3/C5 | Nucleophilic Substitution | Deactivated towards electrophiles |

This table provides a general overview of pyrazole reactivity.

Cyclocondensation Reactions Involving Pyrazolamines

The amino group of a pyrazolamine can act as a nucleophile in cyclocondensation reactions with bifunctional electrophiles to form fused heterocyclic systems. For example, 5-aminopyrazoles are valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines by reacting with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov These reactions expand the structural diversity and potential applications of the initial pyrazole scaffold. The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with α-substituted cinnamonitriles also leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Diazotization and Coupling Reactions for Pyrazolamine Functionalization

The primary amino group of an aromatic amine can be converted into a diazonium salt through a process called diazotization. pharmdguru.comslideshare.net This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. youtube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Coupling Reactions: Diazonium salts are weak electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as diazo coupling reactions. youtube.comyoutube.com This leads to the formation of azo compounds, which are often colored and have applications as dyes. youtube.com The coupling of a diazotized aminopyrazole with an appropriate coupling partner would introduce an azo linkage at the 4-position of the pyrazole ring. Ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, undergoes diazotization and subsequent coupling with activated methylene (B1212753) compounds. researchgate.net

Synthetic Approaches to Fused Heterocycles from this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and patent literature reveals a notable absence of specific methodologies for the synthesis of fused heterocyclic systems directly employing this compound as a starting precursor. While the broader class of aminopyrazoles serves as a cornerstone in the construction of various fused ring systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, specific examples and detailed research findings for the title compound are not available in the reviewed sources.

The general synthetic strategies for analogous structures provide a theoretical framework for how this compound might be utilized. These established methods typically involve the cyclocondensation of an aminopyrazole with a suitable bifunctional electrophile. For instance, the synthesis of the pyrazolo[3,4-b]pyridine core often proceeds through the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.comnih.gov Similarly, pyrazolo[3,4-d]pyrimidines can be constructed from aminopyrazole precursors through reactions with various reagents, including those used in the Vilsmeier-Haack reaction followed by treatment with an appropriate nitrogen source. derpharmachemica.comresearchgate.netnih.gov

However, the specific substitution pattern of this compound, with an ethyl group at the 3-position and a methyl group on the pyrazole nitrogen, may influence its reactivity and the feasibility of these standard cyclization protocols. Without direct experimental evidence or published research, any discussion on the formation of fused heterocyclic systems from this particular precursor would be speculative.

Further research and publication in this specific area are required to elucidate the synthetic pathways and potential applications of fused heterocyclic systems derived from this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of 1D and 2D NMR spectra, the precise connectivity of atoms within 3-ethyl-1-methyl-1H-pyrazol-4-amine can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The N-methyl group (N-CH₃) and the pyrazole (B372694) ring proton (C5-H) would each appear as singlets. The protons of the amine group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct carbon signals are anticipated. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-CH₂-CH₃ | ~1.2 (triplet) | ~15 |

| C3-CH₂-CH₃ | ~2.5 (quartet) | ~20 |

| N1-CH₃ | ~3.6 (singlet) | ~35 |

| C5-H | ~7.3 (singlet) | ~125 |

| NH₂ | Broad singlet | - |

| C3 | - | ~150 |

| C4 | - | ~120 |

| C5 | - | ~125 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

To confirm the assignments from 1D NMR and to establish the complete molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. A key expected correlation is between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is vital for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the N-methyl protons and the C5 and C1' carbons of the pyrazole ring, as well as between the ethyl group protons and the C3 carbon of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₁N₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 125.17 g/mol . Current time information in Bangalore, IN. High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Common fragmentation patterns for aminopyrazoles involve the loss of small, stable molecules or radicals. Expected fragments for this compound could arise from the loss of the ethyl group or parts of the pyrazole ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | Predicted m/z |

|---|---|

| [M+H]⁺ | 126.10 |

| [M]⁺ | 125.17 |

| [M-CH₃]⁺ | 110.08 |

| [M-C₂H₅]⁺ | 96.06 |

Note: Predicted m/z values are based on the molecular formula and common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the 1500-1650 cm⁻¹ region. Finally, the N-H bending vibration of the amine group would likely be seen around 1600 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (alkyl) | 2850-3000 |

| C=N, C=C Stretch (pyrazole ring) | 1500-1650 |

| N-H Bend (amine) | ~1600 |

Note: These are general regions for the expected functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula and to confirm the purity of the sample. For this compound, with a molecular formula of C₆H₁₁N₃, the theoretical elemental composition can be calculated. nih.gov

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 57.57 |

| Hydrogen (H) | 8.86 |

| Nitrogen (N) | 33.57 |

Note: Calculated from the molecular formula C₆H₁₁N₃ and atomic weights.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported in the surveyed literature, analysis of related aminopyrazole structures allows for predictions of its solid-state characteristics.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. eurasianjournals.com Such studies on substituted pyrazoles have established clear patterns that can be applied to 3-ethyl-1-methyl-1H-pyrazol-4-amine. researchgate.net

Electronic Structure Elucidation

The electronic landscape of a molecule dictates its behavior in chemical and biological systems. For this compound, DFT would be used to determine key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The electron-donating nature of the amino group at C4 and the alkyl groups at N1 and C3 would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. Studies on similar aminopyrazole derivatives have confirmed the influence of substituents on these orbital energies. mdpi.comtandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, regions of negative potential (electron-rich) would be predicted around the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen of the C4-amino group, identifying them as likely sites for hydrogen bonding and electrophilic interactions. tandfonline.comdoaj.org Positive potential (electron-poor) would be located on the hydrogens of the amino group.

Atomic Charges: Calculations would assign partial charges to each atom, quantifying the electron distribution. The nitrogen atoms are expected to carry partial negative charges, while the ring carbons and substituent hydrogens would be partially positive, influencing the molecule's interaction with its environment.

A summary of predicted electronic properties, based on typical DFT results for similar pyrazole structures, is presented below.

| Property | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with electron-donating ability |

| LUMO Energy | -0.8 to -1.8 eV | Correlates with electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 to 4.0 D | Influences solubility and intermolecular interactions |

Reactivity Predictions and Mechanistic Insights

DFT calculations can predict the regioselectivity of reactions and provide insights into reaction mechanisms. The pyrazole ring is an electron-rich system. mdpi.com The presence of an amino group at the C4 position is expected to further activate the ring towards electrophilic substitution. Theoretical studies on substituted pyrazoles show that both the nature and position of substituents play a crucial role in directing chemical reactions. nih.gov For this compound, the C5 position would be a likely site for electrophilic attack, influenced by the directing effects of the adjacent amino and N-methyl groups.

Molecular Modeling and Simulation Approaches for Conformational Analysis

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. The main source of flexibility in this compound is the rotation of the ethyl group at the C3 position.

Conformational Search: Computational methods can be used to perform a systematic search for stable conformers. A potential energy surface scan, involving the rotation around the C3-ethyl bond, would identify low-energy conformations. It is expected that conformers that minimize steric clash between the ethyl group and the rest of the molecule will be energetically favored. A study on a related compound, 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, revealed through X-ray crystallography that the terminal methyl of the 3-ethyl substituent lies significantly out of the mean plane of the pyrazole ring, highlighting the importance of steric effects. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in solution over time. eurasianjournals.com These simulations would reveal the accessible conformational states and the flexibility of the ethyl group, which is crucial for understanding how the molecule might adapt its shape upon binding to a receptor or enzyme. tandfonline.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are essential tools in medicinal chemistry for designing compounds with improved biological activity. journal-academia.comnih.gov While no specific SAR/QSAR studies exist for this compound, extensive research on other pyrazole derivatives allows for informed predictions. nih.govresearchgate.net

SAR Insights: Based on numerous studies, the substituents on the pyrazole ring are known to significantly modulate biological activity. nih.govnih.gov

N1-substituent: The N1-methyl group provides a fixed substitution pattern, preventing tautomerism and often contributing to favorable interactions within a binding pocket.

C3-substituent: The ethyl group at C3 contributes to the molecule's lipophilicity and can engage in hydrophobic interactions. Its size and shape are often critical for potency.

C4-substituent: The amino group at C4 is a key pharmacophoric feature, capable of acting as a hydrogen bond donor, which is often essential for target recognition and binding. nih.govmdpi.com

QSAR Models: QSAR models establish a mathematical relationship between a set of molecular descriptors and biological activity. acs.orgresearchgate.net For a series of analogs of this compound, a QSAR model could be developed using descriptors representing steric, electronic, and hydrophobic properties. Studies on pyrazole derivatives have successfully used 2D and 3D-QSAR models to guide the design of potent inhibitors for various targets, such as EGFR kinase. acs.orgresearchgate.netnih.gov

Below is a hypothetical QSAR data table illustrating the types of descriptors that would be relevant for a series of pyrazole analogs.

| Analog | pIC50 | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Dipole Moment (D) |

|---|---|---|---|---|

| Analog 1 (C3-Methyl) | 6.8 | 1.5 | 145.2 | 3.1 |

| Analog 2 (C3-Ethyl) | 7.1 | 2.0 | 158.6 | 3.2 |

| Analog 3 (C3-Propyl) | 7.0 | 2.5 | 172.0 | 3.2 |

| Analog 4 (C4-OH) | 6.5 | 1.9 | 159.1 | 3.8 |

Bioisosteric Replacement Studies within Pyrazole Scaffolds for Design Optimization

Bioisosteric replacement is a key strategy in drug design to fine-tune the properties of a lead compound. nih.gov The pyrazole scaffold and its substituents are highly amenable to such modifications.

Scaffold Hopping: The pyrazole ring itself can be replaced by other five-membered heterocycles. Studies have successfully designed potent biological agents by replacing the pyrazole core of the cannabinoid receptor antagonist Rimonabant with bioisosteres like thiazole, triazole, and imidazole. acs.orgnih.gov Such changes can alter the compound's electronic profile, metabolic stability, and hydrogen bonding capacity. unimore.it

Substituent Modification:

C4-Amino Group: The amino group could be replaced with other hydrogen-bonding groups like a hydroxyl or a methoxy group to modulate polarity and binding interactions.

C3-Ethyl Group: The ethyl group could be swapped for other groups to optimize hydrophobic interactions or introduce different properties. For example, a cyclopropyl group could add conformational rigidity, while a trifluoromethyl group could increase metabolic stability and alter electronic properties. nih.gov

N1-Methyl Group: The N-methyl group could be replaced with larger alkyl groups to probe for additional binding interactions or with a hydrogen to assess the impact of N-substitution.

The following table outlines potential bioisosteric replacements for this compound.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Pyrazole Ring | Scaffold | Triazole, Imidazole, Thiazole | Modify core electronics, H-bonding pattern, and metabolic stability. acs.orgnih.gov |

| Amine (-NH₂) | C4 | Hydroxyl (-OH), Amide (-CONH₂) | Alter hydrogen bonding properties and basicity. |

| Ethyl (-CH₂CH₃) | C3 | Trifluoromethyl (-CF₃), Cyclopropyl | Enhance metabolic stability, alter lipophilicity, introduce rigidity. nih.govrsc.org |

| Methyl (-CH₃) | N1 | Ethyl, Propyl | Probe steric limits of the binding site. |

Research on Biological Activities and Mechanistic Insights of 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine Derivatives

Investigation of Antimicrobial Research Applications

Derivatives of the pyrazole (B372694) nucleus are recognized for their extensive pharmacological properties, including their potential to combat microbial infections. nih.gov The metabolic stability of the pyrazole ring makes it an attractive scaffold in the design of new antimicrobial agents. nih.govmdpi.com

Studies on Antibacterial Properties and Target Pathways

The pyrazole core is a privileged structure found in numerous therapeutic agents and has been a focal point in the quest for novel antibacterial compounds. nih.govnih.gov Research has demonstrated that pyrazole derivatives can target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov The incorporation of a pyrazole moiety into other heterocyclic structures has been shown to enhance the potency and broaden the spectrum of antibacterial activity. nih.gov

While many studies have reported the antibacterial effects of pyrazole-containing compounds, the precise mechanism of action for many of these derivatives remains an active area of investigation. nih.govnih.gov For instance, some pyrazole derivatives have been identified as moderate growth inhibitors of Staphylococcus aureus and E. coli. nih.gov Furthermore, tethered thiazolo-pyrazole derivatives have shown promise as potent agents against methicillin-resistant S. aureus (MRSA). nih.gov Another innovative approach involves the development of arylazopyrazole derivatives as photopharmacological agents, which have the potential to be used in photodynamic therapy to treat bacterial infections. nih.gov

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazoline-attached pyrazole derivatives | S. aureus, E. coli | Moderate growth inhibition | nih.gov |

| Tethered thiazolo-pyrazole derivatives | MRSA | Potent anti-MRSA agents | nih.gov |

| Arylazopyrazole derivatives | Not specified | Potential for photodynamic antimicrobial therapy | nih.gov |

Exploration of Antifungal Activities and Mechanism of Action (e.g., Succinate (B1194679) Dehydrogenase (SDH) Inhibition)

A significant area of research for pyrazole derivatives has been in the development of novel antifungal agents, particularly those that function as succinate dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration. nih.govnih.gov

Novel pyrazole-4-carboxamides bearing an ether group have been synthesized and evaluated for their antifungal activities against a range of fungi. nih.gov Several of these compounds have demonstrated excellent in vitro activity against Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Alternaria alternata. nih.gov Notably, some derivatives displayed outstanding activity against R. solani, far surpassing that of commercial fungicides like boscalid (B143098) and fluxapyroxad. nih.gov

Mechanistic studies have confirmed that these pyrazole-4-carboxamide derivatives inhibit the SDH enzyme. nih.gov For example, specific compounds have shown significant SDH inhibition with IC50 values considerably lower than those of existing fungicides. nih.gov Scanning electron microscopy analysis has further revealed that these compounds cause significant damage to the structure and morphology of fungal hyphae. nih.gov Molecular docking studies suggest that these derivatives can effectively bind to the active site of the SDH enzyme. nih.gov

| Derivative | Fungus | EC50 (µg/mL) | SDH Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamide derivative 7d | R. solani | 0.046 | 3.293 µM | nih.gov |

| Pyrazole-4-carboxamide derivative 12b | R. solani | 0.046 | Not specified | nih.gov |

| Boscalid (commercial fungicide) | R. solani | 0.741 | 7.507 µM | nih.gov |

| Fluxapyroxad (commercial fungicide) | R. solani | 0.103 | 5.991 µM | nih.gov |

Anticancer Research and Molecular Target Modulation

The pyrazole scaffold is a key feature in several approved anticancer kinase inhibitors, highlighting its importance in oncology research. nih.gov Derivatives of 3-ethyl-1-methyl-1H-pyrazol-4-amine have been investigated for their potential as anticancer agents, with a focus on kinase inhibition and the induction of cell cycle arrest and apoptosis.

Kinase Inhibition Studies (e.g., Cyclin-Dependent Kinase 2 (CDK2) Inhibition)

Cyclin-dependent kinase 2 (CDK2) is a significant target in cancer therapy due to its association with various human cancers and its role in resistance to CDK4/6 inhibitors. nih.govnih.gov Researchers have developed novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole scaffold, that exhibit potent CDK2 inhibitory activity. nih.govnih.gov

By employing a bioisosteric replacement strategy, where a phenylsulfonamide moiety was substituted with pyrazole derivatives, scientists have created compounds with significant inhibitory effects on CDK2. nih.gov The topology of the pyrazole ring has been found to be crucial for kinase inhibition. nih.gov For instance, derivatives with a 1-methyl-1H-pyrazol-4-yl moiety have shown greater activity towards CDK2 compared to their 1-methyl-1H-pyrazol-5-yl counterparts. nih.gov

| Compound | Target Kinase | Inhibitory Activity (Ki) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 | CDK2 | 0.005 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 23 | CDK2 | 0.090 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 32 | CDK2 | 0.252 µM | nih.gov |

Cellular Mechanisms: Cell Cycle Arrest and Apoptosis Induction Research

The anticancer effects of pyrazole derivatives are often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.gov Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives in ovarian cancer cells have shown that these compounds can reduce the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. nih.gov

This reduction in phosphorylation leads to cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation. nih.gov Furthermore, these derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govnih.gov The induction of both cell cycle arrest and apoptosis underscores the therapeutic potential of these pyrazole derivatives in cancer treatment. nih.govnih.gov

Advanced Applications of 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine in Chemical Science

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The 4-aminopyrazole moiety is a versatile building block for the synthesis of more complex heterocyclic systems, a role that 3-ethyl-1-methyl-1H-pyrazol-4-amine is well-suited to fulfill. The presence of a primary amino group and the adjacent pyrazole (B372694) nitrogen atoms provide multiple reactive sites for further functionalization.

The amino group can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, opening pathways to a diverse range of derivatives. globalresearchonline.net For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-pyridine systems, which are prevalent scaffolds in pharmacologically active compounds. chim.it

The synthesis of polysubstituted 4-aminopyrazoles has been achieved through various methods, including the reaction of vinyl azides with hydrazines, highlighting the accessibility of this class of compounds. nih.gov The ethyl and methyl substituents on the pyrazole ring of this compound can influence the regioselectivity of these reactions and the properties of the resulting complex molecules.

Table 2: Illustrative Synthetic Transformations of 4-Aminopyrazoles

| Reaction Type | Reagents | Product Class | Potential Application |

| Condensation | β-Diketones | Pyrazolo[1,5-a]pyrimidines | Medicinal Chemistry chim.it |

| Cyclization | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | Agrochemicals |

| Diazotization/Coupling | NaNO₂, H⁺; then Ar-H | Arylated Pyrazoles | Materials Science |

| Acylation | Acid Chlorides/Anhydrides | Pyrazole Amides | Kinase Inhibitors |

This table is illustrative and based on the general reactivity of 4-aminopyrazoles.

Ligand Design and Metal Chelation Studies for Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the exocyclic amino group make this compound an excellent candidate for ligand design in coordination chemistry. researchgate.net Pyrazole-based ligands are known to form stable complexes with a wide variety of transition metals. nih.govbohrium.com The specific substitution pattern of this compound, with its N1-methyl group, prevents its use as a protic N-H pyrazole ligand but allows it to act as a bidentate or monodentate ligand through the N2 and the 4-amino group.

The coordination of metal ions to such ligands can lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties. The steric bulk of the ethyl group at the 3-position can influence the coordination geometry and the stability of the resulting metal complexes. Research on other aminopyrazole derivatives has shown their ability to form mononuclear and polynuclear complexes, some of which exhibit interesting structural motifs and potential applications in catalysis and materials science. researchgate.net

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Potential Metal Ions |

| Monodentate | N2 of pyrazole ring | Cu(II), Co(II), Ni(II) |

| Monodentate | N of amino group | Pd(II), Pt(II) |

| Bidentate | N2 and N of amino group | Ru(II), Rh(III) |

This table is illustrative and based on the general coordination chemistry of aminopyrazoles.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyrazole-based ligands have shown significant promise in both homogeneous and heterogeneous catalysis. nih.govmdpi.com The electronic properties of the pyrazole ring, which can be tuned by substituents, allow for the modulation of the catalytic activity of the metal center.

While specific catalytic applications of this compound have not been reported, related pyrazole complexes have been investigated for a range of catalytic transformations. These include oxidation reactions, C-C coupling reactions, and transfer hydrogenation. nih.govbohrium.com The N1-methyl and C3-ethyl groups of the target compound would likely influence the solubility and stability of its metal complexes in various reaction media, which is a critical factor for catalytic performance. Protic pyrazole complexes, for instance, have been shown to be effective in the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov

Integration into Advanced Materials Science (e.g., Fuel Cell Membranes)

The development of advanced materials with tailored properties is a rapidly growing field of research. Pyrazole-containing polymers and materials are being explored for various applications, including as components of proton exchange membranes (PEMs) for fuel cells. researchgate.netnih.gov While direct integration of this compound into fuel cell membranes has not been documented, the fundamental properties of pyrazoles suggest a potential role.

The nitrogen-rich structure of pyrazoles can facilitate proton transport under certain conditions. The ability to functionalize the amino group of this compound allows for its incorporation into polymer backbones or as pendant groups. This could potentially lead to the creation of novel polymer electrolytes with enhanced thermal stability and proton conductivity, which are key requirements for high-temperature PEM fuel cells. Research on polybenzimidazole (PBI) based membranes, which also feature nitrogen heterocycles, demonstrates the viability of such approaches. researchgate.net

Conclusion and Future Directions in 3 Ethyl 1 Methyl 1h Pyrazol 4 Amine Research

Summary of Key Academic Achievements and Identified Research Gaps

The academic footprint of 3-ethyl-1-methyl-1H-pyrazol-4-amine is primarily that of a specialized building block rather than a widely studied agent. Its main achievement lies in its availability as a synthetic intermediate, which is listed in chemical catalogs and has been included in patent literature. nih.gov This suggests its role as a precursor for creating more complex molecules for various, often proprietary, applications.

The primary research gap is the significant lack of published studies detailing the specific biological, chemical, and physical properties of this compound itself. While the broader pyrazole (B372694) class is known for a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, dedicated research to determine if this compound possesses any of these traits is absent from current literature. nih.govresearchgate.net Furthermore, there is a scarcity of information on its crystallographic structure, spectroscopic characterization, and reactivity profile beyond its basic identification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃ | PubChem nih.gov |

| Molecular Weight | 125.17 g/mol | PubChem nih.gov |

| IUPAC Name | 3-ethyl-1-methylpyrazol-4-amine | PubChem nih.gov |

| CAS Number | 1007541-11-8 | PubChem nih.gov |

| Topological Polar Surface Area | 43.8 Ų | PubChem nih.gov |

Emerging Research Avenues and Untapped Potentials for this compound

The untapped potential of this compound is considerable, given the established versatility of the pyrazole scaffold. mdpi.com Future research could profitably explore several avenues:

Medicinal Chemistry Screening: As a functionalized 4-aminopyrazole, the compound is a prime candidate for screening in various biological assays. The amino group provides a convenient handle for derivatization, allowing for the creation of a library of related compounds to be tested for activities such as kinase inhibition, antimicrobial efficacy, or anti-inflammatory effects. globalresearchonline.netresearchgate.net The N-methyl and 3-ethyl groups provide specific steric and electronic features that could be tuned for selective binding to biological targets.

Agrochemical Development: Pyrazole derivatives are integral to many modern pesticides and herbicides. numberanalytics.com Investigating the potential of this compound and its derivatives in this sector could lead to the discovery of new agrochemical agents.

Materials Science Applications: N-unsubstituted pyrazoles are known to be versatile ligands in materials chemistry and catalysis. nih.gov While this compound is N-substituted, its other nitrogen atoms and the exocyclic amine group could still coordinate with metal centers. Exploring its use in the synthesis of metal-organic frameworks (MOFs), coordination polymers, or as a ligand in homogeneous catalysis represents a significant, unexplored opportunity. nih.gov

Methodological Advancements and Interdisciplinary Approaches in Pyrazole Chemistry

Future research on this compound will be significantly enhanced by recent methodological and interdisciplinary progress in the broader field of pyrazole chemistry.

Methodological advancements have provided more efficient, selective, and sustainable routes for synthesizing and functionalizing pyrazoles. These include:

Modern Synthetic Protocols: Techniques like microwave-assisted synthesis, one-pot multicomponent reactions, and solvent-free synthesis are now commonly used to produce pyrazole derivatives with high yields and shorter reaction times. researchgate.netmdpi.com Applying these methods could optimize the production of this compound and its derivatives.

Catalytic Methods: The use of transition-metal catalysts facilitates novel C-H activation and cross-coupling reactions, allowing for precise functionalization of the pyrazole ring at positions that are difficult to access through traditional methods. researchgate.netmdpi.com

Green Chemistry: An increasing focus on environmentally benign processes encourages the use of greener solvents and reagents, reducing the ecological impact of chemical synthesis. researchgate.net

Table 2: Comparison of Pyrazole Synthesis Methodologies

| Synthesis Approach | Description | Advantages |

|---|---|---|

| Knorr Synthesis | Classical condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.com | Well-established, versatile for various substitutions. numberanalytics.comijpsjournal.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. mdpi.com | Reduced reaction times, often higher yields, improved purity. researchgate.netmdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. nih.govresearchgate.net |

| Catalytic Methods | Employs catalysts (e.g., transition metals) to enable new reaction pathways. mdpi.com | High selectivity, mild reaction conditions, access to novel structures. researchgate.net |

Interdisciplinary approaches are also becoming crucial. The integration of computational chemistry with experimental synthesis allows for the prediction of molecular properties and reaction outcomes, guiding experimental design and saving resources. Furthermore, the principles of chemical biology can be applied by developing derivatives of this compound as chemical probes to study biological pathways or as fluorescent markers, leveraging the known photophysical properties of some pyrazole systems. nih.govresearchgate.net

By leveraging these advanced synthetic methods and embracing interdisciplinary collaboration, the research community can unlock the full potential of understudied compounds like this compound, transforming it from a mere catalog entry into a valuable tool for scientific discovery.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-1-methyl-1H-pyrazol-4-amine?

- Methodological Answer : A prevalent method involves catalytic hydrogenation of nitro-substituted precursors. For example, nitro-pyrazole derivatives (e.g., 3-methyl-4-nitro-1H-pyrazole) can be reduced using palladium on carbon (10% Pd/C) under hydrogen pressure (40 psi) in ethanol, yielding the corresponding amine with ~74% efficiency . Alternative routes include condensation reactions with hydrazine derivatives in refluxing ethanol, followed by purification via crystallization . For substituted pyrazoles, cyclization of β-keto esters with alkyl hydrazines under acidic conditions is also effective .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point Analysis : Compare observed values with literature data (e.g., 136–138°C for structurally similar pyrazol-amines) .

- Spectroscopy : Use NMR to confirm substituent integration (e.g., ethyl and methyl groups at δ 1.27–1.31 ppm and δ 2.18 ppm, respectively) and NMR for backbone verification .

- Mass Spectrometry (MS) : Validate molecular weight via EI-MS (e.g., m/z 176 [M+H]) .

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl or DMSO-d) to resolve aromatic protons, amine signals, and alkyl groups .

- IR Spectroscopy : Identify N-H stretches (3100–3300 cm) and C-N vibrations (1250–1350 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass with <5 ppm error .

Advanced Research Questions

Q. How to design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : React with aryl halides using Pd(OAc)/XPhos catalyst system in toluene at 110°C to form C-N bonds .

- Suzuki-Miyaura Coupling : Employ Pd(PPh)/KCO in DMF/HO to attach aryl boronic acids to halogenated pyrazole intermediates .

- Control Experiments : Monitor reaction progress via TLC and optimize ligand-to-metal ratios to suppress homocoupling byproducts .

Q. What strategies can resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., fluorination at the ethyl group) to isolate electronic vs. steric effects .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis assays .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test slow evaporation in ethanol/water (9:1 v/v) or ethyl acetate/hexane gradients to obtain single crystals .

- Temperature Gradients : Crystallize at 4°C to reduce nucleation density and enhance crystal size .

- Refinement Software : Use SHELXL for structure solution and OLEX2 for graphical refinement, achieving R-factors <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.